molecular formula C21H14Cl2N4O3 B2527939 1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-83-6

1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2527939
CAS RN: 941952-83-6
M. Wt: 441.27
InChI Key: ZJLQMPVNZDQEHB-UHFFFAOYSA-N
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Description

The compound "1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that likely contains multiple functional groups, including a pyrido[3,2-d]pyrimidine-2,4-dione core, which is a fused heterocyclic system combining pyridine and pyrimidine rings. The presence of dichlorophenyl and pyridinylmethyl substituents suggests potential for biological activity, which could be explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyridylpyrroles and pyridopyrimidines has been reported through condensation reactions involving aminomethylpyridine and 1,3-diones , as well as the reaction of trimethylpyrimidine-dione with primary amines . These methods involve cyclization and subsequent dehydration steps to form the heterocyclic core. Although the exact synthesis of the compound is not detailed in the provided papers, similar strategies could potentially be applied, with adjustments for the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has been elucidated using crystallography, revealing a rigid conformation with intramolecular hydrogen bonding . This suggests that the compound of interest may also exhibit a defined three-dimensional structure with potential intramolecular interactions, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve its functional groups. For instance, the pyridopyrimidine core is known to participate in oxidative aromatization reactions , which could be relevant for further functionalization or transformation of the compound. The presence of chloro substituents on the phenyl ring may also allow for nucleophilic substitution reactions, potentially leading to the formation of new C-N or C-O bonds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, related compounds with similar structural features have been characterized. For example, compounds with chlorophenyl and pyridyl substituents have been synthesized and their structures confirmed by spectral analyses, including IR, NMR, and mass spectrometry . These techniques could be employed to determine the physical and chemical properties of the compound , such as solubility, melting point, and stability, which are important for its handling and potential application in drug development.

Scientific Research Applications

Green Synthesis Approaches

A study highlights a green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, showcasing the utility of similar compounds in green chemistry and organic synthesis. This method avoids the need for chromatography and recrystallization, emphasizing purification through simple washing with ethanol (Ahadi et al., 2014).

Pharmaceutical Applications

The synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives were explored, revealing their potential in pharmaceutical applications, particularly as urease inhibitors. This suggests the possible utility of the compound for developing new therapeutics (Rauf et al., 2010).

Material Science and Sensing Applications

Research into the photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives indicates the potential of structurally related compounds in material science. Specifically, they could be used for developing novel colorimetric pH sensors and logic gates, highlighting the versatility of pyrimidine derivatives in applications beyond medicinal chemistry (Yan et al., 2017).

Antimicrobial Activity

A study on the synthesis of new Schiff bases of Pyrido [1,2-A] Pyrimidine derivatives with certain amino acids tested their potential as antibacterial and antitumor agents. This indicates the compound's relevance in the search for new antimicrobial and antitumor therapies, underscoring the broad pharmacological potential of pyrido[1,2-a]pyrimidine derivatives (Alwan et al., 2014).

properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O3/c22-15-6-5-14(9-16(15)23)18(28)12-26-17-4-2-8-25-19(17)20(29)27(21(26)30)11-13-3-1-7-24-10-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLQMPVNZDQEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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